4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478254-49-8) is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its molecular formula, C₁₅H₉BrClFN₄S, reflects the presence of halogen substituents (bromo, fluoro, chloro) on the benzylidene and triazole moieties. These groups contribute to its distinct electronic and steric properties, which are critical in modulating biological activity and physicochemical behavior .
Properties
CAS No. |
478254-49-8 |
|---|---|
Molecular Formula |
C15H9BrClFN4S |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9BrClFN4S/c16-10-5-6-13(18)9(7-10)8-19-22-14(20-21-15(22)23)11-3-1-2-4-12(11)17/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
QDNMTHQASXJLAR-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F)Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties based on recent research findings.
- Molecular Formula : C15H12BrClFN4S
- Molecular Weight : 397.70 g/mol
- CAS Number : Not specified in the sources but can be derived from structural analysis.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities. The specific compound under consideration has been studied for its potential in various therapeutic areas:
1. Anti-inflammatory Activity
Recent studies have demonstrated that triazole derivatives can inhibit pro-inflammatory cytokines. For instance:
- Mechanism : The compound may inhibit the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .
- Case Study : A related triazole derivative was shown to exhibit significant COX-2 inhibitory activity with an IC50 value of 2.6 µM, indicating potential for anti-inflammatory applications .
2. Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention:
- Mechanism : The compound's structure may interfere with cell proliferation and induce apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that similar triazole derivatives demonstrate cytotoxic effects against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 µM to 43.4 µM .
3. Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties:
- Mechanism : They may disrupt microbial cell membranes or inhibit essential enzymes.
- Case Study : A related study indicated that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis of Biological Activities
The following table summarizes key findings regarding the biological activities of various triazole derivatives compared to the target compound:
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 on the benzylidene moiety undergoes nucleophilic substitution under controlled conditions.
Key Reaction Example :
Replacement of bromine with methoxy groups via SNAr (nucleophilic aromatic substitution):
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 80–100°C
-
Reaction Time: 6–8 hours
Outcomes :
-
Yield: 65–78% (dependent on nucleophile strength)
-
Selectivity: Ortho/para-directing effects observed due to fluorine's electron-withdrawing nature .
Condensation Reactions
The benzylideneamino group participates in Schiff base formation and related condensations.
Aldehyde Condensation
Reaction with aromatic aldehydes under microwave irradiation:
Procedure :
-
Equimolar aldehyde and triazole-thione derivative
-
Solvent: Ethanol
-
Catalyst: Glacial acetic acid (1–2 drops)
-
Microwave Power: 300 W
-
Time: 10–15 minutes
Results :
| Condition | Conventional (Reflux) | Microwave-Assisted |
|---|---|---|
| Reaction Time | 4–6 hours | 10–15 minutes |
| Yield | 68–75% | 85–92% |
| Purity | 90–94% | 95–98% |
Data adapted from ACS Omega (2021)
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles.
Example : Reaction with phenylacetylene:
Conditions :
-
Catalyst: CuI (10 mol%)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
-
Reaction Time: 12 hours
Product : Fused triazolo-triazine derivatives
Yield : 55–60% .
Thione Reactivity
The thione (-C=S) group undergoes:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide):
Conditions :
-
Base: Sodium hydride (NaH)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0–5°C (ice bath)
Product : S-alkylated derivatives
Yield : 70–82% .
Oxidation
Conversion to disulfides using iodine/H₂O₂:
Conditions :
-
Oxidizing Agent: 30% H₂O₂
-
Catalyst: I₂ (0.5 equiv)
-
Solvent: Ethanol
-
Temperature: 50°C
Product : Bis(triazolyl) disulfide
Yield : 88–93% .
Metal Coordination
The compound acts as a ligand for transition metals via N and S donors.
Example : Coordination with Cu(II):
Conditions :
-
Metal Salt: CuCl₂·2H₂O
-
Solvent: Methanol/Water (3:1)
-
pH: 7.5–8.0 (adjusted with NH₃)
Complex Stability : Log K = 4.2 ± 0.1 (determined via UV-Vis titration) .
Hydrolysis of the Benzylidene Moiety
Acid-catalyzed cleavage of the imine bond:
Conditions :
-
Acid: 2M HCl
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
Product : 4-Amino-triazole-thione derivative
Yield : 95% .
Halogen Exchange Reactions
Bromine substitution via palladium catalysis:
Example : Suzuki coupling with arylboronic acids:
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃
-
Solvent: Toluene/Water (4:1)
-
Temperature: 90°C
Yield : 60–75% (dependent on boronic acid substituent).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s unique halogenated substituents differentiate it from analogues. Key structural comparisons include:
Table 1: Structural Comparison of Selected 1,2,4-Triazole-5(4H)-thione Derivatives
Spectroscopic and Analytical Data
Table 2: Spectroscopic Data Comparison
Physicochemical Properties
- Halogen Impact : Bromo and chloro groups increase molecular polarizability, possibly enhancing binding to hydrophobic enzyme pockets .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
